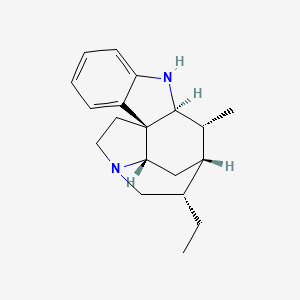

Curan

説明

Structure

3D Structure

特性

分子式 |

C19H26N2 |

|---|---|

分子量 |

282.4 g/mol |

IUPAC名 |

(1S,9S,10R,11S,12S,17S)-12-ethyl-10-methyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-triene |

InChI |

InChI=1S/C19H26N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h4-7,12-14,17-18,20H,3,8-11H2,1-2H3/t12-,13-,14-,17+,18+,19-/m1/s1 |

InChIキー |

KNZUAMRYQXIWSR-RUAUHYFQSA-N |

異性体SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]([C@@H]3NC5=CC=CC=C45)C |

正規SMILES |

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)C |

製品の起源 |

United States |

Foundational & Exploratory

What is the chemical structure of the Curan alkaloid backbone?

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curan alkaloids represent a fascinating and structurally complex class of monoterpenoid indole alkaloids. Characterized by a unique pentacyclic core, these natural products have garnered significant interest from the scientific community due to their diverse biological activities. This technical guide provides an in-depth exploration of the chemical structure of the this compound alkaloid backbone, its biosynthetic origins, and relevant experimental methodologies for its isolation and synthesis.

Chemical Structure of the this compound Alkaloid Backbone

The fundamental this compound alkaloid backbone is a rigid, pentacyclic structure with the molecular formula C₁₉H₂₆N₂.[1] Its systematic IUPAC name is (1S,9S,10R,11S,12S,17S)-12-ethyl-10-methyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-triene.[1] This intricate framework is derived from the fusion of an indole nucleus with a monoterpene unit, a common theme in this class of natural products.

The core structure is characterized by a cage-like architecture, which imparts significant conformational rigidity to the molecule. This structural feature is crucial for its interaction with biological targets. The absolute configuration of the chiral centers is essential for its biological activity.

Below are 2D and 3D representations of the this compound alkaloid backbone.

2D Structure:

3D Conformer:

Biosynthesis of the this compound Alkaloid Backbone

The biosynthesis of this compound alkaloids, like other monoterpenoid indole alkaloids, originates from the precursors tryptamine and secologanin. A key intermediate in this pathway is strictosidine. The formation of the this compound backbone is exemplified by the biosynthesis of akuammicine, a prominent member of this alkaloid class.

Recent studies have elucidated a three-enzyme system that converts strictosidine aglycone into akuammicine. This transformation involves an alcohol dehydrogenase, a cytochrome P450 monooxygenase, and a subsequent deformylation step from the intermediate preakuammicine. Preakuammicine is a central precursor for a vast array of structurally diverse and biologically active indole alkaloids.

Quantitative Data: Spectroscopic Analysis of Akuammicine

| Carbon No. | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |

| 2 | 135.2 | - |

| 3 | 109.8 | 6.25 (d, 7.8) |

| 5 | 128.5 | 7.10 (t, 7.8) |

| 6 | 120.0 | 6.80 (t, 7.8) |

| 7 | 110.8 | 6.75 (d, 7.8) |

| 8 | 149.2 | - |

| 9 | 131.5 | - |

| 10 | 49.8 | 2.50-2.60 (m) |

| 11 | 35.4 | 1.80-1.90 (m) |

| 12 | 52.1 | 3.85 (d, 6.0) |

| 13 | 50.2 | 3.10 (q, 7.2) |

| 14 | 174.1 | - |

| 15 | 52.8 | 3.70 (s) |

| 16 | 53.5 | 4.10 (br s) |

| 18 | 12.4 | 1.65 (d, 7.2) |

| 19 | 118.9 | 5.85 (q, 7.2) |

| 20 | 45.6 | 2.80-2.90 (m) |

| 21 | 65.2 | 4.20 (d, 12.0), 3.90 (d, 12.0) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation of Akuammicine from Picralima nitida Seeds

The following is a detailed protocol for the isolation of akuammicine, which possesses the this compound alkaloid backbone, from the seeds of Picralima nitida using pH-zone-refining countercurrent chromatography.

1. Materials and Equipment:

- Dried and powdered Picralima nitida seeds

- Methanol

- Dichloromethane

- Aqueous ammonia

- Hydrochloric acid

- Sodium hydroxide

- Rotary evaporator

- pH meter

- High-performance countercurrent chromatography (HPCCC) instrument

- Fraction collector

- HPLC for purity analysis

- NMR spectrometer for structural confirmation

2. Extraction of Crude Alkaloids: a. Macerate the powdered seeds in methanol for 48 hours at room temperature. b. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract. c. Suspend the crude extract in 2% aqueous hydrochloric acid and partition with dichloromethane to remove neutral compounds. d. Basify the aqueous layer to pH 9-10 with aqueous ammonia. e. Extract the liberated alkaloids with dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.

3. HPCCC Purification: a. Prepare the two-phase solvent system: A typical system for this separation is a mixture of hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined empirically. b. The stationary phase (upper phase) is loaded into the HPCCC column. c. Dissolve the crude alkaloid extract in a mixture of the upper and lower phases. d. Inject the sample into the HPCCC instrument. e. The mobile phase (lower phase) is pumped through the column at a constant flow rate. f. Collect fractions using a fraction collector. g. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing akuammicine.

4. Analysis and Characterization: a. Combine the fractions containing pure akuammicine. b. Evaporate the solvent to obtain the purified alkaloid. c. Confirm the purity of the isolated compound using HPLC. d. Elucidate the structure and confirm the identity of akuammicine using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Generalized Synthetic Workflow for a Pentacyclic Alkaloid Core

The total synthesis of the this compound alkaloid backbone is a complex undertaking. The following diagram illustrates a generalized workflow for the construction of a pentacyclic alkaloid core, which can be adapted for the synthesis of this compound-type structures.

Conclusion

The this compound alkaloid backbone represents a significant scaffold in natural product chemistry. Its complex and rigid structure, coupled with its intriguing biosynthetic pathway, makes it a compelling target for both isolation from natural sources and total synthesis. The information provided in this guide serves as a foundational resource for researchers engaged in the study and development of this compound-based alkaloids for potential therapeutic applications. Further investigation into the synthesis of diverse analogues and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for new discoveries in medicinal chemistry.

References

Unveiling the Secrets of Curare: A Technical Guide to the Discovery and Isolation of Curan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of Curan alkaloids, a class of potent monoterpenoid indole alkaloids predominantly found in plants of the Strychnos genus. Renowned for their use in the preparation of the arrow poison curare, these compounds exhibit significant biological activity, primarily as neuromuscular blocking agents. This document details the scientific journey from their natural sources to isolated, characterizable molecules, offering comprehensive experimental protocols, quantitative data, and insights into their mechanism of action.

Discovery and Natural Sources

This compound alkaloids are primarily sourced from various species of the tropical vine Strychnos, belonging to the Loganiaceae family. Historically, indigenous communities of South America utilized extracts from these plants to create curare, a potent muscle relaxant used for hunting. The most notable species for obtaining this compound alkaloids include Strychnos toxifera, Strychnos guianensis, and Strychnos cogens. The primary active constituent responsible for the paralytic effects of curare is C-toxiferine, a dimeric this compound alkaloid.

The chemical investigation of these plants began in the 19th century, leading to the isolation and structural elucidation of a wide array of complex alkaloids. These compounds are characterized by the this compound ring system, a pentacyclic structure derived from the condensation of tryptamine and a secologanin-type monoterpenoid.

Experimental Protocols for Isolation and Purification

The isolation of this compound alkaloids from their natural sources is a multi-step process involving extraction, partitioning, and chromatographic purification. The following protocols are generalized from various studies on Strychnos alkaloids and can be adapted for the specific isolation of this compound-type compounds.

General Extraction of Total Alkaloids

A common approach for extracting alkaloids from plant material is through an acid-base extraction method. This leverages the basic nature of alkaloids to separate them from other plant constituents.

Protocol 2.1.1: Acid-Base Extraction

-

Plant Material Preparation: Dried and powdered plant material (e.g., stem bark of Strychnos toxifera) is the starting point.

-

Defatting: The powdered material is first defatted by maceration or Soxhlet extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.

-

Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., 5% hydrochloric acid or 1% sulfuric acid). This protonates the alkaloids, forming their water-soluble salts. The extraction is typically performed by maceration with stirring for 24-48 hours or by percolation.

-

Basification: The acidic extract is filtered, and the pH is adjusted to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

-

Solvent Extraction: The basified aqueous solution is then partitioned with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will preferentially dissolve in the organic layer. This step is repeated several times to ensure complete extraction.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual this compound alkaloids. Column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Protocol 2.2.1: Column Chromatography

-

Stationary Phase: Silica gel or alumina are commonly used as the stationary phase for the separation of alkaloids.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common solvent systems include mixtures of chloroform/methanol, ethyl acetate/methanol, or dichloromethane/ammonia-saturated methanol.

-

Fraction Collection: The crude extract is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by TLC to identify those containing the desired alkaloids.

Protocol 2.2.2: Thin-Layer Chromatography (TLC)

TLC is used for monitoring the separation process and for preliminary identification of compounds.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A common solvent system for Strychnos alkaloids is a mixture of toluene:ethyl acetate:diethylamine (7:2:1 v/v/v).

-

Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.

Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of this compound alkaloids.

-

Column: Reversed-phase C18 columns are frequently used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at wavelengths around 254 nm and 280 nm is suitable for most indole alkaloids.

Quantitative Data

The yield of this compound alkaloids can vary significantly depending on the plant species, geographical location, and the extraction method used. While specific quantitative data for many this compound alkaloids are not widely reported, data for the major alkaloids from Strychnos nux-vomica can provide a general reference.

| Alkaloid | Plant Source | Extraction Method | Yield (% of dry weight) | Analytical Method | Reference |

| Strychnine | Strychnos nux-vomica (seeds) | Ethanolic extraction | 1.23 | HPTLC | (Not specified in search results) |

| Brucine | Strychnos nux-vomica (seeds) | Ethanolic extraction | 1.55 | HPTLC | (Not specified in search results) |

Characterization of this compound Alkaloids

The structural elucidation of isolated this compound alkaloids is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the alkaloid. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores present in the molecule, which is characteristic of the indole nucleus.

Biological Activity and Signaling Pathways

The primary and most well-documented biological activity of this compound alkaloids is their ability to act as neuromuscular blocking agents.

Mechanism of Action at the Neuromuscular Junction

This compound alkaloids, particularly C-toxiferine, are potent competitive antagonists of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[1].

Signaling Pathway:

-

Acetylcholine Release: An action potential arriving at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

-

nAChR Activation: ACh binds to nAChRs on the postsynaptic membrane of the muscle fiber.

-

Muscle Contraction: This binding causes a conformational change in the nAChR, opening its ion channel and allowing an influx of sodium ions (Na⁺), leading to depolarization of the muscle membrane and subsequent muscle contraction.

-

This compound Alkaloid Inhibition: this compound alkaloids compete with ACh for the same binding sites on the nAChR. By binding to the receptor, they prevent ACh from binding and activating it.

-

Paralysis: This competitive antagonism blocks the transmission of the nerve impulse to the muscle, resulting in muscle relaxation and, at higher doses, flaccid paralysis.

Cytotoxicity and Apoptosis

While the neuromuscular blocking effect is the most prominent, some alkaloids have also been shown to exhibit cytotoxic effects against various cancer cell lines. The precise mechanisms for this compound alkaloids are not well-elucidated, but general pathways for alkaloid-induced apoptosis often involve the intrinsic (mitochondrial) pathway.

Potential Apoptotic Pathway:

-

Cellular Stress: The alkaloid may induce cellular stress, leading to an increase in reactive oxygen species (ROS).

-

Mitochondrial Disruption: Increased ROS can lead to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and purification of this compound alkaloids.

Neuromuscular Junction Signaling Pathway

Caption: Competitive antagonism of this compound alkaloids at the neuromuscular junction.

Potential Apoptotic Signaling Pathway

Caption: Postulated intrinsic apoptosis pathway induced by alkaloids.

References

The Biosynthesis of Curan-Type Indole Alkaloids: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade, Regulatory Networks, and Experimental Methodologies Underlying the Formation of Curan-Type Monoterpenoid Indole Alkaloids in Plants.

This technical guide provides a comprehensive overview of the biosynthesis of this compound-type indole alkaloids, a structurally distinct class of monoterpenoid indole alkaloids (MIAs) with significant pharmaceutical potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core biosynthetic pathway, its regulation, and the experimental protocols utilized in its elucidation. A central focus is placed on the recently discovered pathway leading to the akuammilan skeleton, a key this compound-type structure, in Alstonia scholaris.

Introduction to this compound-Type Indole Alkaloids

This compound-type indole alkaloids are characterized by a unique C7-C16 bond in their molecular scaffold.[1] This structural feature distinguishes them from other major classes of MIAs, such as the strychnos, iboga, and aspidosperma types. Akuammicine and akuammiline are representative members of the this compound-type, and their biosynthesis has been a subject of intense research due to their complex structures and potential pharmacological activities.[2][3] The elucidation of their biosynthetic pathway offers opportunities for metabolic engineering and synthetic biology approaches to produce these valuable compounds.[2]

The Core Biosynthetic Pathway

The biosynthesis of this compound-type indole alkaloids, like all MIAs, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol 4-phosphate (MEP) pathway.[3] This initial reaction, catalyzed by strictosidine synthase (STR), forms the central precursor, strictosidine.[4] The subsequent steps, leading to the diverse array of MIA scaffolds, involve a series of enzymatic modifications.

The key branching point for the formation of the this compound-type skeleton occurs at the level of geissoschizine, a downstream intermediate of strictosidine.[2] The cyclization of geissoschizine is a critical step that determines the final alkaloid scaffold.

From Strictosidine to Geissoschizine

The initial steps of the MIA pathway leading to geissoschizine are well-established and occur in several plant species, including Catharanthus roseus.[4]

-

Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) to form strictosidine.[4]

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.

-

Formation of Geissoschizine: The strictosidine aglycone is then converted to 19-E-geissoschizine by Geissoschizine Synthase (GS) , a medium-chain alcohol dehydrogenase.[5]

The Akuammilan Branch: Formation of the this compound-Type Skeleton

Recent research in Alstonia scholaris has elucidated the specific enzymatic steps that channel geissoschizine towards the akuammilan (this compound-type) skeleton.[2] This branch of the pathway involves a cytochrome P450 monooxygenase, an NADPH-dependent reductase, and a BAHD acyltransferase.

-

Rhazimal Formation: Rhazimal Synthase (AsRHS) , a cytochrome P450 enzyme (CYP71 family), catalyzes the oxidative cyclization of geissoschizine, forming a C7-C16 bond to produce the aldehyde rhazimal.[2] This is the key step defining the this compound-type scaffold.

-

Rhazimol Formation: The aldehyde group of rhazimal is then reduced to an alcohol by an NADPH-dependent oxidoreductase (AsRHR) , yielding rhazimol.[2]

-

Akuammiline Synthesis: Finally, the hydroxyl group of rhazimol is acetylated by a BAHD acyltransferase, Akuammiline Synthase (AsAKS) , using acetyl-CoA as the acyl donor, to form akuammiline.[2]

It is noteworthy that the cyclization of geissoschizine is a point of metabolic bifurcation. While AsRHS directs the flux towards the akuammilan skeleton, another homologous cytochrome P450, Geissoschizine Oxidase (AsGO) , catalyzes a different cyclization to form the strychnos scaffold, leading to compounds like akuammicine.[2]

Quantitative Data

Enzyme Kinetics

The kinetic parameters for the key enzymes in the akuammilan biosynthesis pathway provide insights into their catalytic efficiency and substrate affinity.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source |

| Rhazimal Synthase (AsRHS) | Geissoschizine | 12.8 ± 1.5 | 1.8 ± 0.1 | [2] |

| Geissoschizine Oxidase (AsGO) | Geissoschizine | 10.5 ± 1.2 | 2.5 ± 0.1 | [2] |

Metabolite Concentrations in Alstonia scholaris**

The concentrations of key this compound-type alkaloids and their precursors vary across different tissues of Alstonia scholaris.

| Metabolite | Leaf (µg/g DW) | Trunk Bark (µg/g DW) | Fruit (µg/g DW) | Source |

| Picrinine | - | - | 73.41 ± 0.33 | [6] |

| Picralinal | - | - | 38.13 ± 0.15 | [6] |

| Akuammidine | - | - | - | [6] |

| 19-S-Scholaricine | - | - | - | [6] |

| 19,20-E-Vallesamine | - | - | - | [6] |

| Echitamine | - | 14.21 ± 1.12 | - | [6] |

Note: Data for all metabolites across all tissues were not available in the cited source.

Gene Expression Levels in Alstonia scholaris**

Transcriptomic analysis of Alstonia scholaris reveals the differential expression of genes involved in akuammiline biosynthesis across various tissues.

| Gene | Leaf (FPKM) | Trunk Bark (FPKM) | Branch (FPKM) | Petiole (FPKM) | Source |

| AsSTR | ~100-200 | ~50-100 | ~50-100 | ~100-200 | [7] |

| AsGS | ~200-400 | ~100-200 | ~100-200 | ~200-400 | [7] |

| AsRHS | ~50-100 | ~20-50 | ~20-50 | ~50-100 | [7] |

| AsRHR | ~100-200 | ~50-100 | ~50-100 | ~100-200 | [7] |

| AsAKS | ~20-50 | ~10-20 | ~10-20 | ~20-50 | [7] |

Note: FPKM values are estimations based on the provided heatmaps in the source and are represented as ranges.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of Akuammiline

Caption: Biosynthesis pathway of the this compound-type alkaloid akuammiline from primary precursors.

Jasmonate Signaling Pathway Regulating MIA Biosynthesis

Caption: Simplified jasmonate signaling pathway regulating MIA biosynthesis gene expression.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for the identification and characterization of biosynthetic enzymes.

Experimental Protocols

Heterologous Expression and Purification of AsRHS (Cytochrome P450)

This protocol is a generalized procedure based on common methods for heterologous expression of plant cytochrome P450s in Saccharomyces cerevisiae (yeast).

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized open reading frame of AsRHS and clone it into a yeast expression vector (e.g., pYeDP60) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase.

-

-

Yeast Culture and Induction:

-

Grow the transformed yeast in a selective medium to an OD600 of 1.5-2.0.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to grow at a reduced temperature (e.g., 20°C) for 24-48 hours.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at 10,000 x g to remove cell debris.

-

Pellet the microsomes from the supernatant by ultracentrifugation at 100,000 x g.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

-

In Vitro Enzyme Assay for AsRHS

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1.5 mM NADPH

-

100 µM geissoschizine (substrate)

-

50-100 µg of microsomal protein containing AsRHS

-

-

The final reaction volume is typically 100-200 µL.

-

-

Reaction Incubation:

-

Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for 30-60 minutes at 30°C.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the product.

-

-

Product Analysis:

-

Analyze the extracted product by LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of rhazimal if available.

-

In Vitro Enzyme Assay for AsRHR (NADPH-dependent Reductase)

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM NADPH

-

50 µM rhazimal (substrate)

-

1-5 µg of purified AsRHR enzyme

-

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction and extract the product as described for the AsRHS assay.

-

-

Product Analysis:

-

Analyze the formation of rhazimol by LC-MS/MS.

-

In Vitro Enzyme Assay for AsAKS (BAHD Acyltransferase)

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

200 µM acetyl-CoA (acyl donor)

-

100 µM rhazimol (acyl acceptor)

-

1-5 µg of purified AsAKS enzyme

-

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction and extract the product as described for the AsRHS assay.

-

-

Product Analysis:

-

Analyze the formation of akuammiline by LC-MS/MS.

-

Quantitative Analysis of Alkaloids by LC-MS/MS

-

Sample Preparation:

-

Grind freeze-dried plant tissue to a fine powder.

-

Extract the alkaloids with a suitable solvent (e.g., methanol or a mixture of chloroform, methanol, and ammonia).

-

Filter the extract and evaporate to dryness.

-

Re-dissolve the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.[8]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each target alkaloid need to be determined.

-

-

Quantification:

-

Generate a standard curve for each alkaloid using authentic standards.

-

Quantify the alkaloids in the samples by comparing their peak areas to the standard curves.

-

Gene Expression Analysis by RT-qPCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

Design and validate gene-specific primers for the target genes (AsRHS, AsRHR, AsAKS, etc.) and one or more reference genes.

-

Perform qPCR using a SYBR Green or probe-based detection method.

-

Include no-template controls and no-reverse-transcriptase controls.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

-

Conclusion

The elucidation of the biosynthetic pathway of this compound-type indole alkaloids, particularly the akuammilan skeleton in Alstonia scholaris, represents a significant advancement in our understanding of MIA biosynthesis. The identification of the key enzymes—rhazimal synthase, an NADPH-dependent reductase, and a BAHD acyltransferase—provides new targets for metabolic engineering and synthetic biology efforts. This technical guide has provided a comprehensive overview of this pathway, including quantitative data, regulatory aspects, and detailed experimental protocols, to serve as a valuable resource for researchers in the field. Further research will likely focus on the characterization of downstream modifications of the this compound scaffold and the elucidation of the complete regulatory network governing its biosynthesis.

References

- 1. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Enigmatic Curan Alkaloids: A Deep Dive into Their Natural Occurrence, Distribution, and Biological Interactions

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of Curan alkaloids, a fascinating and pharmacologically significant subgroup of monoterpenoid indole alkaloids. Characterized by the distinctive this compound skeletal framework, these natural products are predominantly found within the Apocynaceae family, a plant family renowned for its rich and diverse chemical arsenal. This guide summarizes the current knowledge on their natural occurrence and distribution, details the experimental protocols for their study, and illuminates their complex interactions with biological signaling pathways.

Natural Occurrence and Distribution

This compound alkaloids are biosynthetically derived from the condensation of tryptamine and the monoterpenoid secologanin, leading to the central precursor strictosidine. While the broader family of indole alkaloids is widespread, the specific this compound scaffold is characteristic of certain genera within the Apocynaceae family. Notably, species of the genera Tabernaemontana, Voacanga, and Iboga are prominent sources of these compounds. The distribution of these alkaloids is not uniform within the plant, with significant variations in concentration observed between different plant organs.

Quantitative Distribution of Key this compound-Related Alkaloids

The following table summarizes the quantitative data on the distribution of prominent iboga-type alkaloids (which share a close biosynthetic relationship with the this compound scaffold) in various plant parts. The data is compiled from multiple studies and presented as a percentage of the dry weight of the plant material.

| Alkaloid | Plant Species | Plant Part | Concentration (% of Dry Weight) | Reference(s) |

| Voacangine | Voacanga africana | Root Bark | 0.82 - 1.1% | [1][2][3] |

| Trunk Bark | 4 - 5% (Total Alkaloids) | |||

| Leaves | 0.3 - 0.45% (Total Alkaloids) | |||

| Seeds | 1.5 - 3.5% (Total Alkaloids) | |||

| Voacristine | Voacanga africana | Root Bark | 0.45 - 0.46% | [3] |

| Coronaridine | Tabernaemontana divaricata | Not Specified | Present | [4][5] |

| Tabernaemontana heyneana | Roots | Present | ||

| Ibogamine | Tabernaemontana heyneana | Roots | Present | |

| Ibogaine | Tabernanthe iboga | Root Bark | Not Specified | [6][7] |

Experimental Protocols

The study of this compound alkaloids involves a series of established and specialized experimental procedures, from their initial extraction from plant material to their structural elucidation and biological characterization.

Extraction of this compound Alkaloids from Voacanga africana Root Bark (Acid-Base Method)

This protocol details a classic and effective method for the bulk extraction of alkaloids based on their basic properties.

Materials:

-

Dried and powdered Voacanga africana root bark

-

1% Hydrochloric acid (HCl)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Acetone

-

Mechanical stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Acidic Extraction: Macerate 100 g of the powdered root bark in 500 mL of 1% HCl solution with continuous mechanical stirring for 1-2 hours.

-

Filter the mixture and collect the acidic aqueous extract.

-

Repeat the extraction process on the plant residue at least three more times with fresh 1% HCl solution to ensure exhaustive extraction.

-

Combine all the acidic aqueous extracts.

-

Alkaloid Precipitation: Under constant stirring, slowly add concentrated NH₄OH to the combined acidic extracts until the pH reaches 10-11. This will cause the protonated alkaloids to deprotonate and precipitate out of the solution.

-

Collect the precipitated alkaloids by centrifugation or filtration.

-

Wash the crude alkaloid precipitate with distilled water to remove excess base and salts.

-

Dry the crude alkaloid extract in a desiccator or oven at a low temperature (e.g., 40-50 °C).

-

The dried crude extract can be further processed by dissolving it in a suitable organic solvent like acetone and filtering to remove any insoluble non-alkaloidal material. The solvent is then evaporated to yield a more refined total alkaloid extract.[1][2][3]

Purification of this compound Alkaloids by Silica Gel Column Chromatography

This protocol outlines the general procedure for separating individual alkaloids from the crude extract.

Materials:

-

Crude alkaloid extract

-

Silica gel (60-120 mesh) for column chromatography

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate, often with a small amount of a basic modifier like triethylamine or ammonia to prevent tailing of the basic alkaloids)

-

Chromatography column

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the alkaloids based on their polarity.

-

Fraction Collection: Collect the eluate in fractions of a specific volume.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pooling and Evaporation: Combine the fractions containing the same purified alkaloid (as determined by TLC) and evaporate the solvent to obtain the isolated compound.[8][9]

Structural Elucidation by Spectroscopic Methods

The definitive identification of this compound alkaloids relies on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS) of the alkaloid. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for de novo structure elucidation.

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This collective data allows for the complete assembly of the molecular structure.[10][11]

-

Biosynthesis and Signaling Pathways

The intricate biosynthetic pathway of this compound alkaloids and their interactions with various signaling cascades are areas of active research, with recent discoveries shedding new light on these complex processes.

Biosynthesis of the this compound Alkaloid Scaffold

The biosynthesis of this compound alkaloids begins with the universal monoterpenoid indole alkaloid precursor, strictosidine. The pathway to the core this compound structure involves a series of enzymatic transformations, with the key cyclization step only recently being elucidated.

Caption: Biosynthetic pathway of this compound-type alkaloids.

The pathway initiates with the formation of strictosidine, which is then deglycosylated by strictosidine β-D-glucosidase.[12][13] The resulting aglycone is converted to the key intermediate, geissoschizine.[14][15] Further enzymatic steps, including the action of dihydroprecondylocarpine acetate synthase (DPAS), lead to the highly reactive dehydrosecodine intermediate.[16][17] A recently identified enzyme, coronaridine synthase (CorS), catalyzes a formal Diels-Alder reaction to form the iboga alkaloid scaffold of (-)-coronaridine.[4][16] From this central molecule, other this compound alkaloids like voacangine and ibogamine are synthesized through further enzymatic modifications such as hydroxylation, methylation, and decarboxylation.[4][18]

Signaling Pathways Modulated by this compound Alkaloids

This compound alkaloids are known for their profound effects on the central nervous system, which stem from their ability to interact with a multitude of neurotransmitter systems and other signaling pathways.

Caption: Major signaling pathways modulated by this compound alkaloids.

Ibogaine, a well-studied this compound alkaloid, exhibits a complex pharmacology, acting as an antagonist at NMDA receptors and an inhibitor of the serotonin transporter.[6][7][19] It also binds to various opioid receptors and inhibits α3β4 nicotinic acetylcholine receptors, which is thought to contribute to its anti-addictive properties.[6][20][21] Voacangine has been shown to be an antagonist of the TRPV1 channel, a key player in pain and temperature sensation.[22][23][24] Furthermore, voacangine has been reported to inhibit the PI3K/AKT signaling cascade in cancer cells.[25] Coronaridine has been demonstrated to inhibit the Wnt signaling pathway by decreasing the mRNA expression of β-catenin, a pathway crucial in development and disease.[26] It also acts as an antagonist at various opioid and NMDA receptors.[5]

Conclusion

The this compound alkaloids represent a structurally diverse and biologically active class of natural products with significant potential for drug discovery and development. Their complex distribution within the Apocynaceae family underscores the importance of chemotaxonomy in identifying new sources of these valuable compounds. The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to enhance their production. Furthermore, the growing understanding of their interactions with multiple signaling pathways provides a foundation for the rational design of novel therapeutics for a range of disorders, from substance abuse to cancer and neurodegenerative diseases. This guide serves as a foundational resource to stimulate further research into this enigmatic and promising class of alkaloids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coronaridine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. column-chromatography.com [column-chromatography.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]

- 12. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular localization of tryptophan decarboxylase, strictosidine synthase and strictosidine glucosidase in suspension cultured cells of Catharanthus roseus and Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 20. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ibogaine acts at the nicotinic acetylcholine receptor to inhibit catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Voacangine - Wikipedia [en.wikipedia.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Top 6 papers published in the topic of Voacangine in 2020 [scispace.com]

- 26. Coronaridine, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of crude extracts containing Curan alkaloids

An In-depth Technical Guide on the Biological Activity of Crude Alkaloid Extracts

Disclaimer: The term "Curan alkaloids" did not yield specific results in a comprehensive search of scientific literature. This guide therefore provides a broader overview of the biological activities of crude alkaloid extracts, drawing upon the extensive research available on various classes of alkaloids. The principles, experimental protocols, and data presented herein are representative of alkaloid research and can be applied to the study of any novel crude extract.

Introduction

Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds found in many plants.[1][2] They exhibit a wide range of pharmacological activities and have been a cornerstone in the development of new drugs.[2][3][4] Crude plant extracts containing alkaloids are often the starting point for investigating novel therapeutic agents. This guide provides a technical overview of the key biological activities of crude alkaloid extracts, focusing on cytotoxicity, antimicrobial, and anti-inflammatory effects. It is intended for researchers, scientists, and drug development professionals.

Extraction of Crude Alkaloids

The initial step in assessing biological activity is the preparation of a crude alkaloid extract from plant material. A general understanding of the extraction process is crucial for interpreting subsequent biological data.

General Extraction Protocol

A common method for extracting crude alkaloids involves acid-base extraction.[5][6]

-

Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane to remove oils and fats.[7]

-

Acid Extraction: The defatted material is then extracted with an acidified hydroalcoholic solution (e.g., 10% acetic acid in ethanol).[5] This protonates the alkaloids, converting them into salts that are soluble in the extraction solvent.

-

Basification and Liquid-Liquid Extraction: The acidic extract is concentrated, and the pH is adjusted to alkaline (pH 9-11) with a base like ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form. The free bases are then extracted into an immiscible organic solvent, such as chloroform or dichloromethane.[7]

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Cytotoxic Activity

Many alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines, making them a significant area of interest in oncology research.[8][9]

Quantitative Data on Cytotoxicity

The cytotoxic activity of crude alkaloid extracts is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the extract that inhibits 50% of cell growth.

| Plant Source | Cell Line | IC50 (µg/mL) | Reference |

| Peganum harmala | HCT-116 (Colon Cancer) | 25.3 ± 2.1 | [10] |

| Ferocactus sp. | MCF-7 (Breast Cancer) | >400 | [11] |

| Palmatine (isolated alkaloid) | Ovarian Cancer Cells | Not Specified | [2] |

| Sanguinarine (isolated alkaloid) | Hematopoietic Cancer Cells | Not Specified | [2] |

| Berberine (isolated alkaloid) | Hematopoietic Cancer Cells | Not Specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are then treated with various concentrations of the crude alkaloid extract and incubated for 24-48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the extract concentration.

Antimicrobial Activity

Alkaloids have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[12][13][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of crude alkaloid extracts is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the extract that prevents visible growth of a microorganism.

| Plant Source | Microorganism | MIC (mg/mL) | Reference |

| Ricinus communis | Staphylococcus aureus | 10 | [12] |

| Ricinus communis | Escherichia coli | 10 | [12] |

| Punica granatum | Various Bacteria | 4 - 32 | [12][13] |

| Quercus infectoria | Various Bacteria | 4 - 32 | [12][13] |

| Rhus coriaria | Gram-positive bacteria | 0.5 - 1.5 | [12][13] |

| Rhus coriaria | Gram-negative bacteria | 1 - 3.5 | [12][13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The crude alkaloid extract is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Many alkaloids possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[15][16][17][18]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of crude alkaloid extracts can be assessed by measuring the inhibition of pro-inflammatory mediators.

| Alkaloid/Extract | Model | Effect | Reference |

| Sinomenine | LPS-induced lung inflammation | Inhibition of NO, MPO, TNF-α, and IL-6 | [19] |

| Stephanine | LPS-induced mastitis in rats | Reduction of MPO, TNF-α, IL-1β, and IL-6 | [19] |

| Bulleyaconitine A | LPS-induced RAW264.7 cells | Reduction of IL-4, IL-10, IL-6, TNF-α, and MCP-1 | [19] |

| Woodfordia fruticosa crude alkaloids | Formalin-induced paw edema | 66.31% inhibition (early phase), 49.16% inhibition (late phase) | [5][20] |

| Peganum harmala crude alkaloids | Formalin-induced paw edema | Significant reduction in paw licking time | [5][20] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of an extract to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the crude alkaloid extract for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without extract treatment.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of crude alkaloid extracts often involves investigating their effects on cellular signaling pathways.

General Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activity of crude alkaloid extracts.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, and many alkaloids exert their anti-inflammatory effects by inhibiting this pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by alkaloids.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some alkaloids have been shown to induce apoptosis by inhibiting this pathway.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by alkaloids.

Conclusion

Crude alkaloid extracts represent a rich source of potentially therapeutic compounds with diverse biological activities. A systematic approach involving robust extraction techniques, standardized in vitro screening assays, and in-depth mechanistic studies is essential for the identification and development of novel alkaloid-based drugs. While the specific activities of "this compound alkaloids" remain to be elucidated, the methodologies and principles outlined in this guide provide a solid framework for their investigation. Further research, including in vivo toxicity and efficacy studies, is crucial to translate promising in vitro findings into clinical applications.[21]

References

- 1. Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scientific investigation of crude alkaloids from medicinal plants for the management of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 13. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo Cytotoxicity Studies of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Landscape and Therapeutic Potential of Curan Alkaloid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curan alkaloids, a distinct subclass of monoterpenoid indole alkaloids, are characterized by the core this compound scaffold. Predominantly found in plants of the Strychnos genus, these compounds have garnered significant attention for their diverse and potent biological activities. Historically associated with the neurotoxic properties of strychnine, modern research has unveiled a broader spectrum of pharmacological effects, including anticancer, antiplasmodial, and multidrug resistance (MDR) reversal activities. This technical guide provides an in-depth exploration of the structural classification of this compound alkaloid derivatives, quantitative data on their biological activities, detailed experimental protocols for their isolation, and a visualization of their mechanism of action.

Structural Classification of this compound Alkaloid Derivatives

The foundational structure of this alkaloid family is the this compound ring system. The diversity within this class arises from various substitutions and modifications to this core scaffold, leading to a wide array of derivatives. These derivatives can be broadly categorized based on the type and position of these modifications. A primary classification distinguishes between the unmodified this compound skeleton and the rearranged or seco-curan types. Further sub-classification is based on the presence of specific functional groups and stereochemistry.

A notable subgroup is the N-C(21) secothis compound alkaloids. This class features a cleavage of the bond between the nitrogen atom and the C-21 position of the traditional this compound structure. This structural alteration significantly influences the molecule's conformation and, consequently, its biological activity.

Below is a diagram illustrating the basic this compound scaffold and the point of cleavage leading to secothis compound derivatives.

Quantitative Data on Biological Activity

The biological evaluation of this compound alkaloid derivatives has yielded a wealth of quantitative data, highlighting their potential in various therapeutic areas. The following tables summarize key findings from in vitro studies.

Table 1: Anticancer Activity of Selected Strychnos Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Brucine | HepG2 | MTT | 1.8 | [1] |

| Strychnine | HepG2 | MTT | 3.5 | [1] |

| Isostrychnine | HepG2 | MTT | 7.2 | [1] |

| Brucine N-oxide | HepG2 | MTT | > 100 | [1] |

Table 2: Multidrug Resistance (MDR) Reversal Activity of a Synthesized Strychnos Alkaloid Derivative

| Compound | Parameter | Value | Reference |

| Compound 7 (synthetic derivative) | P-glycoprotein (Pgp) Binding Affinity (Kd) | 4.4 µM |

Experimental Protocols

Isolation and Purification of Total Alkaloids from Strychnos nux-vomica

This protocol outlines a general procedure for the extraction and purification of total alkaloids from the seeds of Strychnos nux-vomica.

Materials and Reagents:

-

Dried seeds of Strychnos nux-vomica

-

Ethanol (70%)

-

Hydrochloric acid (0.5 M)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Preparation of Plant Material:

-

Weigh a desired amount of dried Strychnos nux-vomica seeds.

-

Pulverize the seeds into a coarse powder using a grinder.

-

Sieve the powder to ensure a uniform particle size.

-

-

Extraction:

-

Transfer the coarse powder to a round-bottom flask.

-

Add 70% ethanol in a 1:10 (w/v) ratio.

-

Perform heating reflux extraction for 1-2 hours. Repeat the extraction process 2-3 times with fresh solvent.

-

Combine the filtrates from all extractions.

-

-

Solvent Removal:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Extraction:

-

Dissolve the crude extract in 0.5 M hydrochloric acid with the aid of an ultrasonic bath.

-

Filter the acidic solution to remove any insoluble material.

-

Adjust the pH of the filtrate to alkaline (pH 9-10) using a sodium hydroxide solution.

-

Extract the alkaline solution with dichloromethane multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dichloromethane extract and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.

-

For further purification, the total alkaloid powder can be dissolved in ethanol, centrifuged to remove any precipitate, and the supernatant dried to yield purified total alkaloids.

-

The following diagram illustrates the general workflow for the isolation and purification of alkaloids from Strychnos species.

Signaling Pathways of this compound Alkaloid Derivatives

Brucine, a prominent this compound alkaloid, has been shown to induce apoptosis in human hepatoma (HepG2) cells through a mitochondrial-mediated pathway. This process involves a cascade of molecular events, as depicted in the signaling pathway diagram below.

As illustrated, brucine treatment leads to the inhibition of the anti-apoptotic protein Bcl-2 and an increase in intracellular calcium levels.[2] This elevation in calcium contributes to the depolarization of the mitochondrial membrane, a critical event that triggers the release of cytochrome c from the mitochondria into the cytosol.[2] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the programmed cell death of the cancer cell.[2]

Conclusion

This compound alkaloid derivatives represent a structurally diverse and pharmacologically significant class of natural products. Their potent activities against cancer and ability to overcome multidrug resistance underscore their potential as lead compounds in drug discovery and development. The methodologies for their isolation and the elucidation of their mechanisms of action, such as the apoptotic pathway induced by brucine, provide a solid foundation for further research. Continued exploration of the vast chemical space of this compound alkaloids, coupled with modern synthetic and screening techniques, promises to unlock new therapeutic opportunities.

References

- 1. The anti-tumor effects of alkaloids from the seeds of Strychnos nux-vomica on HepG2 cells and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Curine and Related Bisbenzylisoquinoline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources has led to the investigation of a vast array of plant-derived compounds. Among these, the bisbenzylisoquinoline alkaloids (BBIAs) represent a large and structurally diverse family with significant pharmacological potential. This technical guide focuses on the pharmacological activities of curine, a prominent BBIA isolated from the South American medicinal plant Chondrodendron platyphyllum, and its related alkaloids. Historically used in the preparation of curare, a potent muscle relaxant, recent scientific inquiry has unveiled the multifaceted therapeutic promise of curine, particularly in the realms of inflammation, pain, and vasodilation. This document provides a comprehensive overview of the current state of knowledge, including quantitative pharmacological data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.

Pharmacological Activities of Curine

Curine has demonstrated a range of biological activities, with its anti-inflammatory, analgesic, and vasodilatory effects being the most extensively studied.

Anti-inflammatory and Analgesic Effects

Preclinical studies have consistently shown that curine possesses significant anti-inflammatory and analgesic properties. It effectively reduces edema and vascular permeability in various experimental models of inflammation.[1][2][3] The analgesic effects of curine appear to be linked to its anti-inflammatory actions rather than a direct effect on the central nervous system.[2][3]

Vasodilatory Effects

Curine exhibits vasodilator properties, primarily through the blockade of L-type voltage-dependent Ca²⁺ channels in vascular smooth muscle cells. This action leads to a decrease in intracellular calcium, resulting in vasorelaxation.[4]

Quantitative Pharmacological Data

While many studies describe the effects of curine in a qualitative or semi-quantitative manner (e.g., percentage inhibition at a given concentration), specific IC50 and EC50 values are crucial for a precise understanding of its potency. The following tables summarize the available quantitative data for curine and other relevant bisbenzylisoquinoline alkaloids.

| Compound | Assay | Target/Parameter | IC50/EC50 | Reference |

| Curine | Inhibition of L-type Ca²⁺ current | Peak I(Ca,L) in A7r5 cells | Concentration-dependent inhibition observed, specific EC50 not provided. | [4] |

| Curine | Inhibition of Prostaglandin E2 Production | PGE2 production in vitro | Significantly inhibited, specific IC50 not provided. | [2][5] |

| Fangchinoline | Inhibition of Cytokine Production | IL-1β and TNF-α production in human peripheral blood mononuclear cells | >90% inhibition at 10 µg/mL | [6] |

| Isotetrandrine | Inhibition of Cytokine Production | IL-1β and TNF-α production in human peripheral blood mononuclear cells | >90% inhibition at 10 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the pharmacological potential of curine.

In Vivo Anti-inflammatory and Analgesic Assays

This widely used model assesses the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar rats or Swiss mice (typically 180-250 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal volume of the right hind paw is measured using a plethysmometer.

-

Curine (or vehicle/positive control) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses (e.g., 1, 3, 10, 30 mg/kg).[4]

-

After a set pre-treatment time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[4][7][8]

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

-

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

This assay evaluates the peripheral analgesic activity of a compound.

-

Procedure:

-

Animals are acclimatized to the experimental environment.

-

Curine (or vehicle/positive control like indomethacin) is administered (e.g., p.o.).

-

After a pre-treatment period (e.g., 60 minutes), 0.1 mL of a 0.6% or 1% acetic acid solution is injected intraperitoneally.[1][2][5]

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 10 or 20 minutes) starting 5 minutes after the acetic acid injection.[1][2][5]

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.

In Vitro Assays

This assay measures the inhibition of PGE2 production, a key mediator of inflammation.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Procedure:

-

Cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of curine for a specific duration (e.g., 1 hour).

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme Immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The IC50 value for PGE2 inhibition is determined from the concentration-response curve.

This technique directly measures the effect of a compound on ion channel activity.

-

Cell Line: Vascular smooth muscle cell line (e.g., A7r5).[4]

-

Solutions:

-

External solution (mM): Compositions are designed to isolate Ca²⁺ currents (e.g., containing TEA-Cl to block K⁺ channels and a specific concentration of BaCl₂ or CaCl₂ as the charge carrier).

-

Internal (pipette) solution (mM): Contains components to maintain the intracellular environment and block other currents (e.g., CsCl to block K⁺ channels).

-

-

Procedure:

-

Cells are cultured on coverslips.

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single cell to form a high-resistance (GΩ) seal.[9][10][11]

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The cell is held at a specific holding potential (e.g., -80 mV).

-

L-type Ca²⁺ currents (I(Ca,L)) are elicited by depolarizing voltage steps.

-

Curine is applied to the cell via the external solution at various concentrations.

-

The effect of curine on the peak amplitude and kinetics of I(Ca,L) is recorded.

-

-

Data Analysis: The concentration-response curve for the inhibition of I(Ca,L) is plotted to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of curine are mediated through its interaction with specific molecular targets and modulation of key signaling pathways.

Inhibition of Prostaglandin E2 Synthesis

Curine's anti-inflammatory and analgesic effects are, at least in part, attributed to its ability to inhibit the production of PGE2.[2][3][5] This inhibition occurs without affecting the expression of cyclooxygenase-2 (COX-2), suggesting that curine may act on downstream enzymes in the prostaglandin synthesis pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1), or interfere with the release of the substrate, arachidonic acid.

Figure 1: Proposed mechanism of PGE2 synthesis inhibition by curine.

Blockade of L-type Ca²⁺ Channels

The vasodilatory action of curine is a direct consequence of its ability to block L-type Ca²⁺ channels in vascular smooth muscle cells.[4] By inhibiting the influx of Ca²⁺, curine reduces the intracellular Ca²⁺ concentration available for the contractile machinery, leading to muscle relaxation and vasodilation.

Figure 2: Mechanism of vasodilation via L-type Ca²⁺ channel blockade by curine.

Modulation of Inflammatory Signaling Pathways

While direct evidence for curine's interaction with NF-κB and MAPK pathways is still emerging, the anti-inflammatory effects of other bisbenzylisoquinoline alkaloids and the calcium-dependent nature of curine's actions in macrophages suggest a potential role in modulating these key inflammatory signaling cascades.[12] Inhibition of Ca²⁺ influx by curine could indirectly affect the activation of calcium-dependent transcription factors and kinases involved in the inflammatory response. Further research is needed to elucidate the precise molecular targets of curine within these pathways.

Figure 3: Potential points of intervention for curine in inflammatory signaling pathways.

Related Bisbenzylisoquinoline Alkaloids

Chondrodendron platyphyllum contains other BBIAs in addition to curine, such as isocurine and 12-O-methylcurine. However, detailed pharmacological data for these specific compounds are currently limited in the scientific literature. The broader class of BBIAs has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, suggesting that these related alkaloids may also hold therapeutic potential.

Conclusion and Future Directions

Curine, a bisbenzylisoquinoline alkaloid from Chondrodendron platyphyllum, demonstrates significant pharmacological potential as an anti-inflammatory, analgesic, and vasodilatory agent. Its mechanisms of action, involving the inhibition of prostaglandin E2 synthesis and the blockade of L-type Ca²⁺ channels, provide a solid foundation for its therapeutic promise. However, to advance the development of curine as a clinical candidate, further research is imperative. Future studies should focus on:

-

Quantitative Pharmacological Profiling: Determining precise IC50 and EC50 values for curine's various biological activities.

-

Mechanism of Action Elucidation: Investigating the direct effects of curine on key inflammatory signaling pathways, such as NF-κB and MAPK, to identify its specific molecular targets.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of curine.

-

Investigation of Related Alkaloids: Exploring the pharmacological potential of other BBIAs present in Chondrodendron platyphyllum, such as isocurine and 12-O-methylcurine.

A deeper understanding of the pharmacological properties of curine and its related alkaloids will be instrumental in unlocking their full therapeutic potential for the treatment of inflammatory diseases, pain, and cardiovascular disorders.

References

- 1. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Curine Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Indole Alkaloids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals